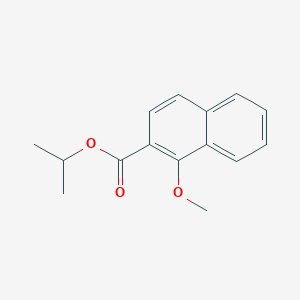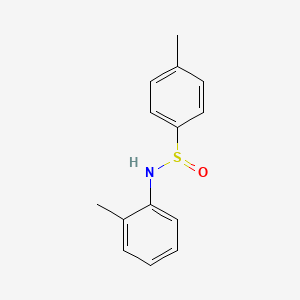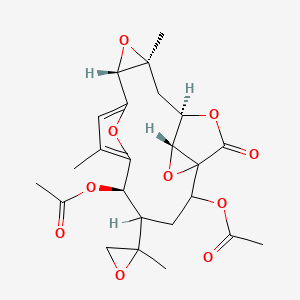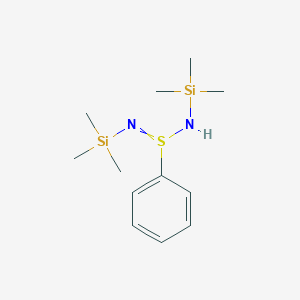![molecular formula C11H9ClN2O B14280667 [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol CAS No. 138222-16-9](/img/structure/B14280667.png)
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 6-(4-chlorophenyl)pyrimidin-4-yl aldehyde or 6-(4-chlorophenyl)pyrimidin-4-yl carboxylic acid.
科学研究应用
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(4-Bromophenyl)pyrimidin-4-yl]methanol: Similar structure with a bromine atom instead of chlorine.
6-(4-Fluorophenyl)pyrimidin-4-yl]methanol: Similar structure with a fluorine atom instead of chlorine.
6-(4-Methylphenyl)pyrimidin-4-yl]methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
属性
CAS 编号 |
138222-16-9 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC 名称 |
[6-(4-chlorophenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)11-5-10(6-15)13-7-14-11/h1-5,7,15H,6H2 |
InChI 键 |
XTHBEPOGBASANN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=NC(=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)





![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
